Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)-(pyridin-2-ylmethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O3S/c1-30-21(29)16-8-3-2-7-15(16)20(28)27(12-14-6-4-5-9-25-14)22-26-19-17(24)10-13(23)11-18(19)31-22/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTSQQBGLANJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4,6-difluoro-2-aminobenzothiazole with appropriate reagents under controlled conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated or aminated derivatives.
Scientific Research Applications
Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as matrix metalloproteinases and kinases, which are involved in cancer cell metastasis and proliferation.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating signaling pathways that control cell growth and apoptosis.
Comparison with Similar Compounds
Thiazolidinedione Derivatives (GB Series)
Compounds GB18, GB19, and GB20 () share the 4,6-difluorobenzo[d]thiazol-2-yl group but incorporate thiazolidinedione warheads linked to substituted benzylidenes. Key comparisons include:
| Compound | Substituent | Yield (%) | Melting Point (°C) | HPLC Purity (%) |
|---|---|---|---|---|
| GB18 | 4-Fluorobenzylidene | 57 | >300 | 95.31 |
| GB19 | 4-Methylbenzylidene | 58 | 295–297 | 95.99 |
| GB20 | 3,4-Dimethylbenzylidene | 65 | 271–273 | 97.49 |
Key Observations :
- Increasing bulkiness (e.g., 3,4-dimethyl in GB20) correlates with higher yield (65%) and slightly improved purity (97.49%) compared to GB18/GB19 .
- Fluorine substitution (GB18) may enhance thermal stability (melting point >300°C), whereas methyl groups (GB19/GB20) reduce melting points, likely due to decreased crystallinity.
Sulfonylurea Herbicides (Bensulfuron-methyl and Primisulfuron-methyl)
Bensulfuron-methyl () and primisulfuron-methyl () are sulfonylurea-class herbicides with benzoate ester cores but distinct functional groups:
| Compound | Core Structure | Functional Groups | Application |
|---|---|---|---|
| Bensulfuron-methyl | Benzoate ester | Sulfamoyl, dimethoxypyrimidinyl | Herbicide |
| Primisulfuron-methyl | Benzoate ester | Sulfamoyl, bis(difluoromethoxy)pyrimidinyl | Herbicide |
| Target Compound | Benzoate ester | Carbamoyl, difluorobenzo[d]thiazolyl | Unknown (potential therapeutic use) |
Key Differences :
Sirt2/HDAC6 Inhibitors (Compounds 33 and 34)
Compounds 33 and 34 () feature thiazole and pyrimidine groups but utilize thioacetamide or triazole linkages instead of carbamoyl bridges:
| Compound | Structure Highlights | Biological Target | Yield (%) |
|---|---|---|---|
| 33 | Thioacetamide, pyrimidinyl, propargyloxy | Sirt2/HDAC6 inhibition | 98 |
| 34 | Triazole, benzoate ester | Sirt2/HDAC6 inhibition | Not reported |
Key Insights :
- The pyridin-2-ylmethyl group in the target compound could mimic HDAC6’s zinc-binding motifs, a feature absent in compounds 33/33.
Thiazolylmethylcarbamate Analogs ()
Thiazolylmethyl carbamates in (e.g., compounds p–x) share heterocyclic thiazole motifs but differ in ester groups and substitution patterns:
| Feature | Target Compound | Thiazolylmethylcarbamates |
|---|---|---|
| Ester Group | Benzoate | Carbamate |
| Core Heterocycle | Benzo[d]thiazole (fluorinated) | Thiazole (non-fluorinated) |
| Bioactivity | Potential enzyme inhibition | Protease/kinase inhibition (inferred) |
Functional Implications :
- Benzoate esters (target) may exhibit slower hydrolysis than carbamates, extending in vivo half-life.
- Fluorination in the target’s thiazole ring could enhance lipophilicity and membrane permeability compared to non-fluorinated analogs .
Biological Activity
Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure features a benzothiazole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of difluorobenzo[d]thiazole and pyridine enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit promising anticancer activities. For instance, benzothiazole derivatives have been evaluated for their effects on various cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, a crucial step in programmed cell death.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | U937 | 6.6 | Procaspase-3 activation |
| PAC-1 | U937 | 0.1 | Positive control for apoptosis |
These findings suggest that this compound may similarly activate apoptotic pathways, warranting further investigation.
The proposed mechanism involves the inhibition of specific kinases or the activation of apoptotic pathways through caspase activation. The structure–activity relationship (SAR) indicates that modifications in the benzothiazole and pyridine rings significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances potency while maintaining selectivity against non-cancerous cells.
Case Studies
- In Vitro Studies : A study conducted on benzothiazole derivatives showed that compounds with a similar scaffold to this compound exhibited significant cytotoxicity against human lymphoma cell lines (U937). The compounds induced apoptosis through the intrinsic pathway involving mitochondrial changes and caspase activation .
- Selectivity Profiles : Research has highlighted the selectivity of certain benzothiazole derivatives towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects during treatment . The differentiation in activity between cancerous and non-cancerous cell lines can be attributed to the unique interaction of the compound with cellular targets specific to cancer cells.
Structure–Activity Relationships (SAR)
The SAR analysis of methyl benzoates and their derivatives indicates that:
- Substituents on the benzothiazole ring : Fluorine substitutions at specific positions enhance biological activity.
- Pyridine moiety : Plays a critical role in binding affinity to target proteins involved in cell proliferation and survival.
Table 2: Summary of SAR Findings
| Substituent Position | Effect on Activity |
|---|---|
| 4-position (Fluorine) | Increased potency |
| 6-position (Fluorine) | Enhanced selectivity |
| Pyridine modification | Improved binding affinity |
Q & A
Q. What spectroscopic and analytical methods are recommended for characterizing the structural identity and purity of this compound?
To confirm the molecular structure and purity, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify substituent positions and fluorine integration .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and carbamoyl (N-C=O) stretches in the 1650–1750 cm range .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula using exact mass measurements .
- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for refinement, particularly if single crystals are obtainable .
Q. What synthetic routes are documented for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves:
Formation of the benzothiazole core : Cyclize 2-aminothiophenol derivatives with fluorinated carboxylic acids under acidic conditions .
Coupling reactions : Use carbodiimide-based reagents (e.g., DCC) to link the pyridin-2-ylmethylamine to the carbamoyl group .
Esterification : Methylate the benzoic acid precursor using methanol and catalytic sulfuric acid .
Q. Optimization Tips :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for coupling steps to enhance reactivity .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
- Catalysts : Add 4-dimethylaminopyridine (DMAP) to accelerate esterification .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments observed in NMR or mass spectrometry?
Q. How to address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Dose-Response Studies : Perform IC assays across multiple cell lines to differentiate selective toxicity .
- Target Profiling : Use kinase or receptor-binding assays to identify primary targets (e.g., EGFR or tubulin) and rule off-target effects .
- Metabolic Stability Tests : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .
Q. What computational strategies are effective for predicting interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., bacterial DNA gyrase or cancer-related kinases) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess binding stability .
- QSAR Modeling : Corlate substituent electronegativity (e.g., fluorine position) with activity trends to guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
